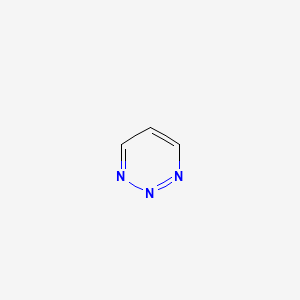

1,2,3-Triazine

概要

説明

トリアジンは、分子式 C₃H₃N₃ を持つ窒素含有複素環式化合物の一種です。トリアジンは、1,2,3-トリアジン、1,2,4-トリアジン、1,3,5-トリアジンの 3 つの異性体として存在し、1,3,5-トリアジンが最も一般的です。 これらの化合物は、平面六員環のベンゼン様構造を持っていますが、3 つの炭素原子が窒素原子に置き換えられています . トリアジンは、除草剤、樹脂、染料など、幅広い用途で知られています .

合成経路と反応条件:

1,3,5-トリアジン: この異性体は通常、ニトリル化合物とシアン化物化合物の三量化によって合成されます。

1,2,3-トリアジン: この異性体は、1,2-ジカルボニル化合物とアミドラゾンの縮合によって合成できます.

1,2,4-トリアジン: この異性体は、1,2-ジカルボニル化合物とアミドラゾンの縮合によって合成されます.

工業的生産方法:

シアヌル酸クロリドの生産: シアヌル酸クロリドは、重要なトリアジン誘導体であり、シアノゲンクロリドの三量化によって工業的に生産されます.

メラミンの生産: メラミンは、もう1つの重要なトリアジンであり、尿素から高圧プロセスによって生成されます。このプロセスでは、尿素がシアヌル酸に分解され、それがさらにメラミンに変換されます.

反応の種類:

求核置換反応: トリアジンは、ベンゼンよりも共鳴エネルギーが低いため、求電子置換反応よりも求核置換反応をより容易に起こします.

加水分解: 2,4,6-トリクロロ-1,3,5-トリアジンは、水と加熱すると、シアヌル酸に容易に加水分解されます.

アミンとの置換: 2,4,6-トリクロロ-1,3,5-トリアジンは、アミンと反応すると、1 つ以上の塩素原子が置換される可能性があります.

一般的な試薬と条件:

主な生成物:

シアヌル酸: 2,4,6-トリクロロ-1,3,5-トリアジンの加水分解によって生成されます.

トリス(フェノキシ)-1,3,5-トリアジン: 2,4,6-トリクロロ-1,3,5-トリアジンとフェノールの反応によって生成されます.

科学的研究の応用

Medicinal Chemistry

1,2,3-Triazines exhibit a broad spectrum of biological activities, making them valuable in drug development. Their derivatives have been shown to possess antibacterial , antifungal , antiviral , and antitumor properties.

Antimicrobial Properties

Recent studies have synthesized hexahydro-1,3,5-triazine derivatives that demonstrate mild antimicrobial effects against both Gram-positive and Gram-negative bacteria. Notably, compound 3g showed potential as an anti-biofilm agent against Staphylococcus aureus . The binding affinity of this compound to glucosamine-6-phosphate synthase was also evaluated through molecular docking studies, indicating its potential as a lead compound for further development .

Antitumor Activity

A systematic review highlighted the antitumor activities of 1,2,3-triazines and their derivatives. These compounds have shown efficacy in inhibiting cancer cell proliferation and are considered promising scaffolds for developing new anticancer drugs . The simple synthesis process enhances their attractiveness for pharmaceutical applications.

Drug Development

The structural diversity of 1,2,3-triazines allows them to be incorporated into various drug formulations. They are integral to the design of new pharmaceuticals due to their ability to interact with biological targets effectively.

Case Study: Anticancer Drugs

Recent advancements in synthesizing 2-arylurea-1,3,5-triazine derivatives have shown pronounced inhibition of the PI3K/mTOR pathway, a critical target in cancer therapy. These compounds exhibit cytotoxic effects against cancer cell lines, underscoring their potential as effective anticancer agents .

Agricultural Applications

In addition to medicinal uses, 1,2,3-triazines are also utilized in agriculture as herbicides and fungicides. Their effectiveness in controlling pests and diseases contributes to improved crop yields.

Case Study: Herbicidal Activity

Research indicates that certain 1,2,3-triazine derivatives can act as effective herbicides by inhibiting specific metabolic pathways in plants. This application is particularly relevant given the increasing demand for sustainable agricultural practices .

Materials Science

The unique chemical properties of 1,2,3-triazines make them suitable for developing advanced materials. They are used in creating polymers and other materials with enhanced thermal stability and mechanical properties.

Synthesis of Functionalized Polymers

The incorporation of this compound units into polymer backbones has been explored to improve material properties. For instance, functionalized triazine-based polymers exhibit increased resistance to heat and chemicals .

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Hexahydro-1,3,5-triazine derivatives show mild activity |

| Antitumor drugs | Effective against cancer cell lines | |

| Agricultural Science | Herbicides | Inhibit plant metabolic pathways |

| Materials Science | Functionalized polymers | Enhanced thermal stability |

作用機序

トリアジン化合物の作用機序は、その特定の用途によって異なります:

除草剤: アトラジンなどのトリアジン系除草剤は、光合成系IIの電子伝達鎖を阻害することで、光合成を阻害します.

生物活性: トリアジン誘導体は、酵素阻害や細胞受容体との相互作用など、さまざまな分子標的や経路を通じてその効果を発揮します.

6. 類似化合物の比較

トリアジンは、他の窒素含有複素環式化合物と比較することができます:

ピリジン: 六員環に 1 つの窒素原子を含みます。

ジアジン: 六員環に 2 つの窒素原子を含みます。

トリアゾール: 五員環に 3 つの窒素原子を含みます。

テトラジン: 六員環に 4 つの窒素原子を含みます.

トリアジンの独自性:

汎用性: トリアジンは、さまざまな分野で幅広い用途を持つ汎用性の高い化合物です。

類似化合物:

- ピリジン

- ジアジン

- トリアゾール

- テトラジン

トリアジンは、安定性、汎用性、科学研究および産業における幅広い用途という独自の組み合わせにより、他の化合物から際立っています。

類似化合物との比較

- Pyridines

- Diazines

- Triazoles

- Tetrazines

Triazines stand out due to their unique combination of stability, versatility, and wide range of applications in scientific research and industry.

生物活性

1,2,3-Triazines are a significant class of nitrogen-containing heterocycles that have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological properties, synthesis, and applications of 1,2,3-triazines based on recent research findings.

Overview of Biological Activities

1,2,3-Triazines exhibit a wide range of biological activities, including:

- Antitumor Activity : Various studies have highlighted the antiproliferative effects of 1,2,3-triazines against different cancer cell lines. For instance, compounds derived from 1,2,3-triazines have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

- Antibacterial Properties : Recent investigations indicate that certain 1,2,3-triazine derivatives possess selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Some compounds demonstrated effective inhibition at concentrations as low as 1 µg/mL .

- Antifungal and Antiviral Activities : Research has also pointed to antifungal and antiviral properties of specific triazine derivatives. These compounds have been tested against various pathogenic fungi and viruses, showcasing potential therapeutic applications .

- Analgesic and Anti-inflammatory Effects : Some studies have reported that this compound derivatives exhibit analgesic and anti-inflammatory properties, making them candidates for pain management therapies .

Synthesis of 1,2,3-Triazines

The synthesis of 1,2,3-triazines can be achieved through several methods. Notably:

- Cycloaddition Reactions : The most common synthetic route involves the cycloaddition of azides with alkynes (the Huisgen reaction), which is a well-established method for generating triazine frameworks .

- Cross-Coupling Techniques : Recent advancements include Pd-catalyzed cross-coupling reactions that allow for the formation of diverse triazine derivatives with high yields . This method enhances the ability to modify triazine structures for improved biological activity.

Antitumor Activity

A study published in 2017 explored the synthesis and antitumor activities of various this compound derivatives. The findings indicated that these compounds could inhibit the proliferation of several cancer cell lines effectively. The study emphasized the potential for developing new anticancer agents based on the triazine scaffold .

Antibacterial Efficacy

In a recent investigation into anthraquinone derivatives containing triazine moieties, researchers found significant antibacterial activity against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The study revealed that certain compounds exhibited bactericidal effects at concentrations higher than the minimum inhibitory concentration (MIC), highlighting their potential in treating resistant bacterial infections .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3/c1-2-4-6-5-3-1/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEUMXHLPRZUAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | TRIAZINE PESTICIDE, LIQUID, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075308 | |

| Record name | Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Any of several related compounds or a mixture thereof. A liquid or solid dissolved in a liquid carrier; the carrier is water emulsifiable (Farm Chemicals Handbook p. C145, 1995). Toxic by inhalation, skin absorption and/or ingestion. The primary hazard is the flammability of the carrier. Obtain the technical name of the material from the shipping paper and contact CHEMTREC, 800-424-9300 for specific response information., Triazine pesticide, liquid, poisonous appears as a colorless to tan crystalline solid dissolved in a water-emulsifiable organic carrier. Carrier may burn though may be difficult to ignite. Toxic by inhalation, skin absorption or ingestion., Triazine pesticide, solid, poisonous appears as a colorless to tan solid formulated as a wettable powder. Toxic by inhalation, skin absorption or ingestion. | |

| Record name | TRIAZINE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZINE PESTICIDE, LIQUID, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZINE PESTICIDE, SOLID, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1624 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

12654-97-6, 289-96-3 | |

| Record name | TRIAZINE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZINE PESTICIDE, LIQUID, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZINE PESTICIDE, SOLID, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1624 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012654976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 289-96-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。